molecular formula C22H29N3O3S B3939986 N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B3939986
M. Wt: 415.6 g/mol
InChI Key: DQEDIZYMZAAKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, also known as N-(4-(4-(1-methyl-3-phenylpropyl)piperazin-1-yl)benzenesulfonyl)acetamide, is a chemical compound with potential therapeutic applications. It is a member of the class of sulfonylureas, which are compounds that are used to treat diabetes by stimulating insulin secretion. However, N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been found to have other potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide have been studied in animal models. It has been found to improve learning and memory in rats, and to have neuroprotective effects in mice with induced Parkinson's disease. It has also been shown to have anti-inflammatory effects in a mouse model of sepsis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide in lab experiments is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the brain and nervous system.

Future Directions

For research on N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide could include:
1. Further investigation of its mechanism of action and effects on the brain and nervous system.
2. Development of new derivatives of N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide with improved therapeutic properties.
3. Evaluation of its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.
4. Investigation of its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases.
In conclusion, N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a chemical compound with potential therapeutic applications in neurological disorders and anti-inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic properties.

Scientific Research Applications

N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been found to have potential applications in scientific research. It has been shown to have inhibitory effects on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This makes N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency in acetylcholine.

properties

IUPAC Name

N-[4-[4-(4-phenylbutan-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-18(8-9-20-6-4-3-5-7-20)24-14-16-25(17-15-24)29(27,28)22-12-10-21(11-13-22)23-19(2)26/h3-7,10-13,18H,8-9,14-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEDIZYMZAAKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[4-(4-phenylbutan-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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